

Distinguishing **TAK-220** and Soticlestat (TAK-935)

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Compound of Interest

Compound Name: *Tak-220*

Cat. No.: *B1681209*

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It is crucial to differentiate between two distinct therapeutic compounds developed by Takeda Pharmaceuticals: **TAK-220** and soticlestat (also known as TAK-935). Initial searches for "**TAK-220**" often lead to information about a CCR5 antagonist investigated for its potential in treating HIV-1. **TAK-220** is a selective and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). Its mechanism of action involves blocking the binding of viral glycoproteins to this co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.

This report, however, will focus on soticlestat (TAK-935), a first-in-class, selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H). Soticlestat has been investigated for the treatment of rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome. The core of its mechanism lies in the modulation of cholesterol metabolism within the central nervous system to reduce neuronal hyperexcitability.

Soticlestat (TAK-935): An In-Depth Technical Guide on the Core Mechanism of Action

This guide provides a comprehensive overview of the molecular and cellular mechanisms of soticlestat, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of Cholesterol 24-Hydroxylase (CH24H)

Soticlestat's primary pharmacological action is the potent and selective inhibition of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. CH24H is a cytochrome P450 enzyme predominantly expressed in neurons of the central nervous system. Its main function is to

catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation is the principal pathway for cholesterol turnover and elimination from the brain, as 24HC is more polar than cholesterol and can cross the blood-brain barrier to enter systemic circulation.

By inhibiting CH24H, soticlestat leads to a significant reduction in the levels of 24HC in both the brain and plasma. This reduction in 24HC is the cornerstone of soticlestat's anticonvulsant and potential neuroprotective effects.

Downstream Effects of CH24H Inhibition

The reduction of 24HC levels by soticlestat instigates a cascade of downstream effects that collectively contribute to a decrease in neuronal hyperexcitability. These effects are primarily centered around the modulation of glutamatergic signaling and neuroinflammation.

Modulation of Glutamatergic Signaling

Glutamatergic signaling, the primary excitatory neurotransmission system in the brain, is a key target of soticlestat's action. The mechanism is twofold:

- **Reduced NMDA Receptor Activity:** 24HC acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate receptor. By enhancing NMDAR activity, elevated levels of 24HC can contribute to neuronal hyperexcitability. Soticlestat, by lowering 24HC levels, reduces this positive modulation, thereby dampening excessive NMDAR-mediated signaling and neuronal excitation.
- **Enhanced Glutamate Reuptake:** Soticlestat is associated with an increase in the function of Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is an astrocytic glutamate transporter responsible for clearing glutamate from the synaptic cleft, thus terminating synaptic transmission and preventing excitotoxicity. The inhibition of CH24H by soticlestat preserves cholesterol-rich lipid rafts in the plasma membrane of astrocytes. These lipid rafts are crucial for the proper functioning of EAAT2. Enhanced EAAT2 function leads to more efficient glutamate reuptake, further reducing peri-synaptic glutamate levels and neuronal hyperexcitability.

Anti-inflammatory Properties

Neuroinflammation is increasingly recognized as a contributor to the pathophysiology of epilepsy. Soticlestat exhibits anti-inflammatory effects, likely through the reduction of 24HC.

Preclinical studies have demonstrated a significant correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the hippocampus of soticlestat-treated mice. TNF-α is known to enhance the vesicular release of glutamate and decrease its reuptake, contributing to neuronal hyperexcitability. By mitigating the production of TNF-α, soticlestat may further contribute to the reduction of seizure susceptibility.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacological properties of soticlestat.

Table 1: Preclinical Efficacy of Soticlestat

Parameter	Value	Species/Model	Reference
Hippocampal Degeneration Model (Kainic Acid-induced)			
Effect	Ameliorated inflammatory cytokine expression, hippocampal degeneration, and memory impairment.	Mouse	
Tauopathy Model (PS19)			

| Effect | Observed treatment effects on neurodegeneration markers. | Mouse | |

Table 2: Clinical Efficacy of Soticlestat in Phase 2 and 3 Trials

Study	Patient Population	Primary Endpoint	Result	p-value	Reference
ELEKTRA (Phase 2)	Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS)	Reduction in seizure frequency (combined population)	Statistically significant reduction	0.002	
	Dravet Syndrome (DS)	Reduction in convulsive seizure frequency	Statistically significant reduction	0.0007	
SKYLINE (Phase 3)	Dravet Syndrome (DS)	Reduction in convulsive seizure frequency	Narrowly missed	0.06	

| SKYWAY (Phase 3) | Lennox-Gastaut Syndrome (LGS) | Reduction in major motor drop seizure frequency | Not met | 0.785 | |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Receptor Binding and Cell-Based Assays (General Protocol)

Receptor binding and functional assays are crucial for determining the selectivity and potency of a compound. While specific protocols for soticlestat are proprietary, a general methodology can be described:

- **Cell Culture:** Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used. Cells are transiently or stably transfected with the gene encoding the target receptor (e.g., CH24H).

- **Membrane Preparation:** Transfected cells are harvested and homogenized. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.
- **Binding Assay:**
 - A radiolabeled ligand known to bind to the target is incubated with the membrane preparation.
 - Increasing concentrations of the test compound (soticlestat) are added to compete with the radiolabeled ligand.
 - The reaction is allowed to reach equilibrium.
 - The bound and free radioligand are separated by filtration.
 - The radioactivity of the filter is measured using a scintillation counter.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.
- **Functional Assay (e.g., Enzyme Activity):**
 - The enzymatic activity of CH₂₄H is measured in the presence of its substrate (cholesterol) and necessary co-factors.
 - The formation of the product (24HC) is quantified, often using mass spectrometry.
 - The assay is performed with and without the test compound to determine its inhibitory effect.

Clinical Trial Methodology (SKYLINE and SKYWAY Studies)

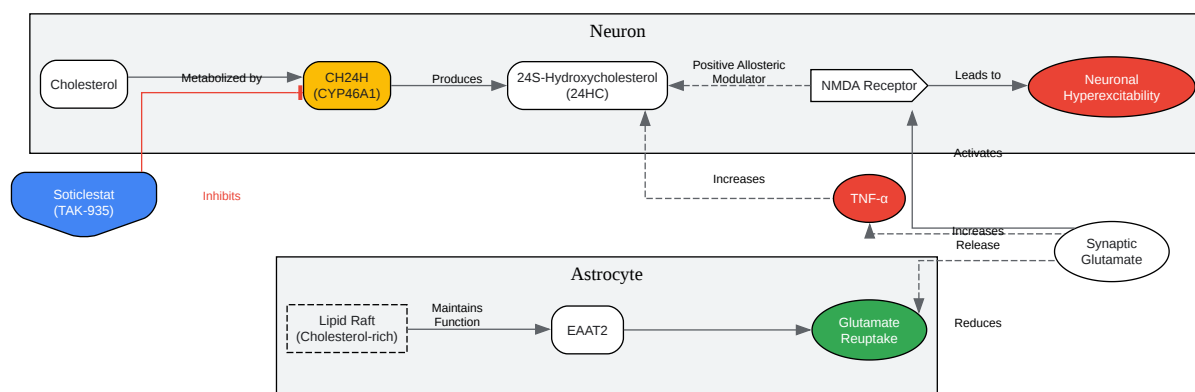
The Phase 3 SKYLINE and SKYWAY studies were multicenter, randomized, double-blind, placebo-controlled trials.

- **Patient Population:**
 - SKYLINE: Patients aged 2 to 21 years with refractory Dravet syndrome.

- SKYWAY: Patients aged 2 to 55 years with refractory Lennox-Gastaut syndrome.
- Study Design:
 - Participants were randomized to receive either soticlestat plus standard of care or placebo plus standard of care.
 - The treatment period typically included a titration phase followed by a maintenance phase.
- Endpoints:
 - Primary Endpoint (SKYLINE): Reduction from baseline in convulsive seizure frequency.
 - Primary Endpoint (SKYWAY): Reduction from baseline in major motor drop seizure frequency.
 - Secondary Endpoints: Included responder rates, caregiver and clinician global impression of improvement, and seizure intensity and duration scales.
- Data Analysis: The change in seizure frequency from baseline was compared between the soticlestat and placebo groups. Statistical significance was determined using appropriate statistical tests.

Visualizations

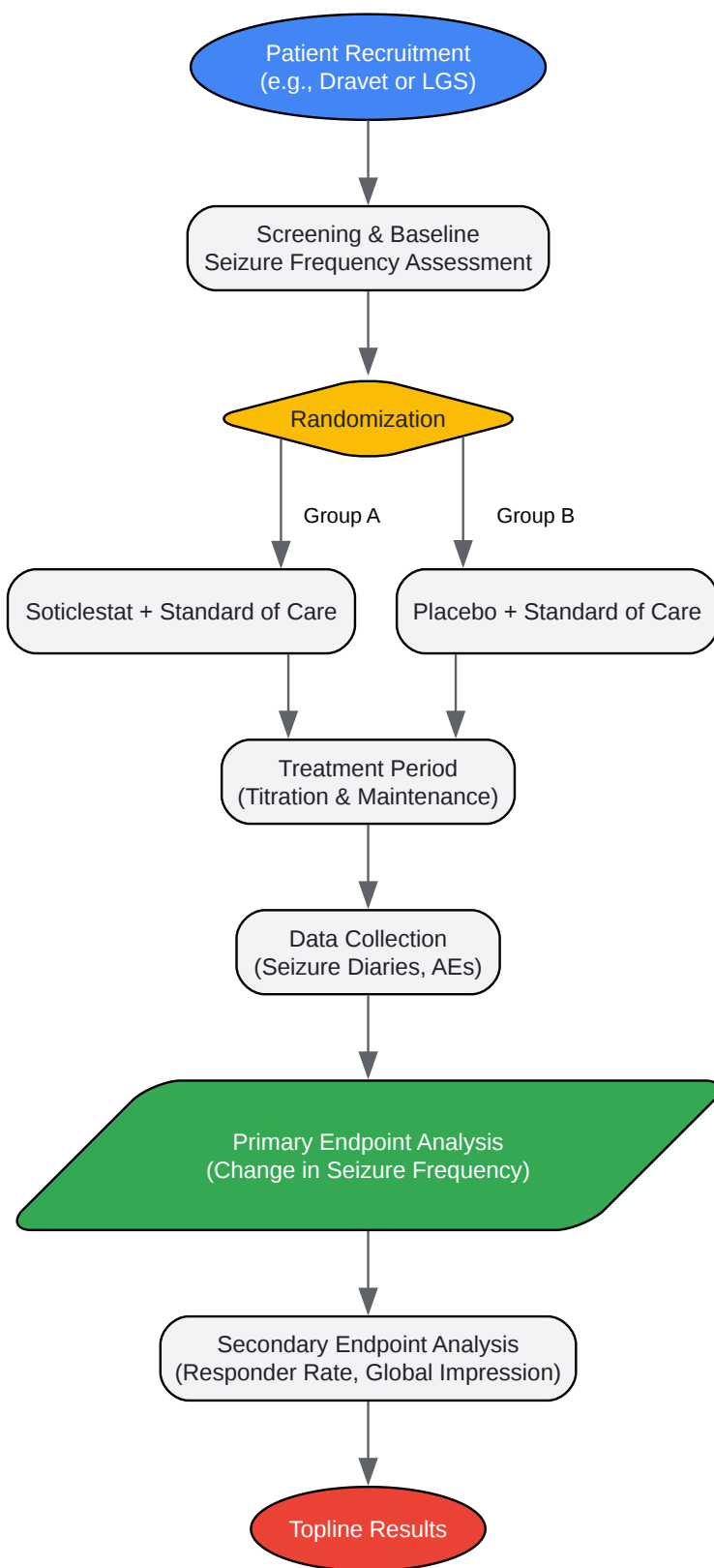
Signaling Pathway of Soticlestat's Mechanism of Action



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Caption: Soticlestat inhibits CH24H, reducing 24HC and subsequent neuronal hyperexcitability.

Logical Workflow of a Phase 3 Clinical Trial for Soticlestat



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